molecular formula C19H24N2O2S B252359 N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

Numéro de catalogue B252359
Poids moléculaire: 344.5 g/mol
Clé InChI: PFXLPAFNMHTDCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK has shown promise as a therapeutic approach for various B-cell malignancies, autoimmune diseases, and other disorders.

Mécanisme D'action

N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide binds to the ATP-binding site of BTK and inhibits its activity, leading to decreased downstream signaling through the B-cell receptor pathway. This results in decreased B-cell proliferation and survival, as well as decreased production of inflammatory cytokines.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been shown to decrease B-cell proliferation and survival, as well as decrease the production of inflammatory cytokines. N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has also been shown to increase the sensitivity of B-cell malignancies to chemotherapy and other targeted therapies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. However, N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide may have limitations in terms of its pharmacokinetics and toxicity profile, which may impact its clinical development.

Orientations Futures

For N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide research could include clinical trials in various B-cell malignancies and autoimmune diseases, as well as investigations into combination therapies with other targeted agents. Additionally, further studies could be conducted to optimize the pharmacokinetics and toxicity profile of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide.

Méthodes De Synthèse

The synthesis of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. One reported synthesis method involves the reaction of 2-bromo-5-nitrothiophene with 3-aminopropylamine to form an intermediate, which is then reacted with tert-butyl 4-formylbenzoate to yield the key intermediate. The final coupling reaction between the key intermediate and tert-butyl 3-aminoprop-2-enoate results in the formation of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide.

Applications De Recherche Scientifique

N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have shown that N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival in B-cell malignancies. N-(3-{[(4-tert-butylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

Formule moléculaire

C19H24N2O2S

Poids moléculaire

344.5 g/mol

Nom IUPAC

N-[3-[(4-tert-butylbenzoyl)amino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H24N2O2S/c1-19(2,3)15-9-7-14(8-10-15)17(22)20-11-5-12-21-18(23)16-6-4-13-24-16/h4,6-10,13H,5,11-12H2,1-3H3,(H,20,22)(H,21,23)

Clé InChI

PFXLPAFNMHTDCA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CS2

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CS2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.